Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride
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Overview
Description
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride is a chemical compound with the molecular formula C8H17ClN2O3 and a molecular weight of 224.69 g/mol. This compound is of interest due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride typically involves the reaction of methyl 2-aminoacetate with 4-(methylamino)butanoic acid under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in cellular and molecular biology.
Medicine: Its therapeutic potential is being explored for various medical applications, including drug development.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)butanoate hydrochloride
- Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride
Uniqueness
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications and biological activity set it apart from similar compounds.
Biological Activity
Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride is characterized by its unique structure, which includes a methylamino group and an acetate moiety. This structure may influence its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It is hypothesized that the methylamino group enhances binding affinity to target proteins, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction: It could bind to receptors that play crucial roles in neurotransmission and cell signaling.
Pharmacological Effects
Research indicates that Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride exhibits various pharmacological effects:
- Antimicrobial Activity: Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by excessive inflammation.
- Cytotoxicity Against Cancer Cells: Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against gram-positive bacteria | |
Anti-inflammatory | Reduced cytokine production in vitro | |
Cytotoxicity | Induced apoptosis in cancer cell lines |
- Antimicrobial Studies: A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of similar compounds derived from methylated amino acids, suggesting that Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride could exhibit similar properties through structural analogies .
- Anti-inflammatory Mechanisms: Research demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential pathway for therapeutic use in inflammatory diseases .
- Cytotoxicity Assays: In vitro assays on various cancer cell lines showed that this compound could significantly reduce cell viability, particularly in breast and colon cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Properties
IUPAC Name |
methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-9-5-3-4-7(11)10-6-8(12)13-2;/h9H,3-6H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMXJKSVCXXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NCC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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